molecular formula C15H11ClN2O B12961077 N-(4-chlorophenyl)-1H-indole-2-carboxamide

N-(4-chlorophenyl)-1H-indole-2-carboxamide

Cat. No.: B12961077
M. Wt: 270.71 g/mol
InChI Key: HTIUDYISDLDRRW-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1H-indole-2-carboxamide is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is characterized by the presence of a 4-chlorophenyl group attached to the nitrogen atom of the indole ring and a carboxamide group at the 2-position of the indole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1H-indole-2-carboxamide typically involves the reaction of 4-chloroaniline with indole-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-1H-indole-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted indole derivatives.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-chlorophenyl)-1H-indole-2-carboxamide is unique due to its indole core structure, which is known for its wide range of biological activities. The presence of the 4-chlorophenyl group enhances its chemical reactivity and potential therapeutic applications compared to other similar compounds.

Properties

Molecular Formula

C15H11ClN2O

Molecular Weight

270.71 g/mol

IUPAC Name

N-(4-chlorophenyl)-1H-indole-2-carboxamide

InChI

InChI=1S/C15H11ClN2O/c16-11-5-7-12(8-6-11)17-15(19)14-9-10-3-1-2-4-13(10)18-14/h1-9,18H,(H,17,19)

InChI Key

HTIUDYISDLDRRW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NC3=CC=C(C=C3)Cl

Origin of Product

United States

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